![molecular formula C16H13N3O3 B12604293 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide CAS No. 648896-16-6](/img/structure/B12604293.png)
8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxyl group, and a pyridinylmethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8-oxo-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide.
Reduction: Formation of 8-hydroxy-4-hydroxy-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline core but lacks the pyridinylmethyl group.
4-Hydroxyquinoline: Similar structure but with different substituents.
Pyridinylmethyl derivatives: Compounds with similar pyridinylmethyl groups but different core structures.
Uniqueness
8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide is unique due to its combination of a quinoline core with a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
648896-16-6 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
8-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-13-6-3-5-11-14(21)8-12(19-15(11)13)16(22)18-9-10-4-1-2-7-17-10/h1-8,20H,9H2,(H,18,22)(H,19,21) |
InChI-Schlüssel |
JNFKPOATRPZGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C3=C(N2)C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
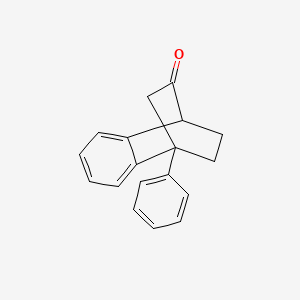
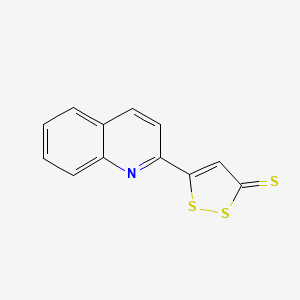
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
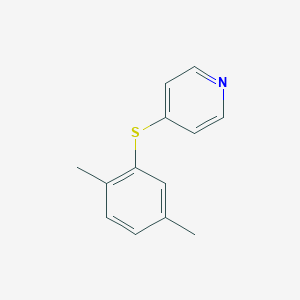
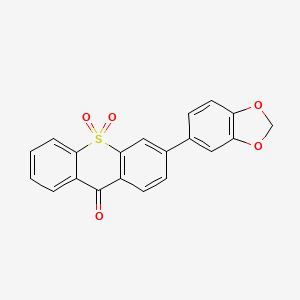

methanone](/img/structure/B12604282.png)
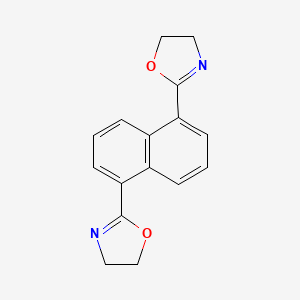
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
